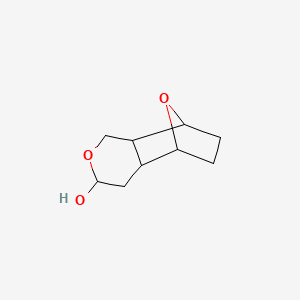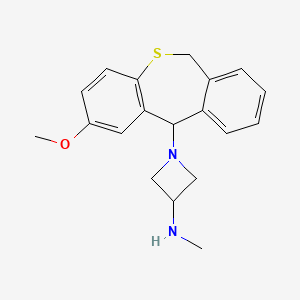
iodorhodium(2+);10,12,13,23-tetraphenyl-21H-porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodorhodium(2+);10,12,13,23-tetraphenyl-21H-porphyrin is a synthetic heterocyclic compound that resembles naturally occurring porphyrins. Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12
Preparation Methods
The synthesis of iodorhodium(2+);10,12,13,23-tetraphenyl-21H-porphyrin typically involves the reaction of benzaldehyde and pyrrole. The Rothemund method, first developed in 1935, involves heating these reactants in a sealed bomb at 150°C for 24 hours . The Adler method, a modification of the Rothemund method, allows the reaction to occur in refluxing propionic acid at 141°C for 30 minutes . Industrial production methods may involve more efficient routes, such as the air-free condensation of pyrrole and aldehyde to form the porphyrinogen .
Chemical Reactions Analysis
Iodorhodium(2+);10,12,13,23-tetraphenyl-21H-porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of porphyrins and their derivatives . In biology, it serves as a probe for investigating the structure and function of hemoproteins . Industrially, it is used in the development of organic solar cells and other electronic devices .
Mechanism of Action
The mechanism of action of iodorhodium(2+);10,12,13,23-tetraphenyl-21H-porphyrin involves its interaction with molecular targets such as hemoproteins. The compound can bind to the heme group in these proteins, affecting their function and activity . The pathways involved in its action include electron transfer and redox reactions .
Comparison with Similar Compounds
Similar compounds to iodorhodium(2+);10,12,13,23-tetraphenyl-21H-porphyrin include other tetraphenylporphyrins and their metal complexes . These compounds share similar structures and properties but differ in their specific metal centers and substituents.
Properties
CAS No. |
69509-35-9 |
|---|---|
Molecular Formula |
C44H30IN4Rh+2 |
Molecular Weight |
844.5 g/mol |
IUPAC Name |
iodorhodium(2+);10,12,13,23-tetraphenyl-21H-porphyrin |
InChI |
InChI=1S/C44H30N4.HI.Rh/c1-5-13-30(14-6-1)41-39-26-25-36(47-39)28-35-22-21-33(45-35)27-34-23-24-37(46-34)29-40-42(31-15-7-2-8-16-31)43(32-17-9-3-10-18-32)44(41)48(40)38-19-11-4-12-20-38;;/h1-29,45H;1H;/q;;+3/p-1 |
InChI Key |
ITBGOWYYJUXIPE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C=C4C=CC(=CC5=NC(=CC6=C(C(=C2N6C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C=C5)N4.[Rh+2]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


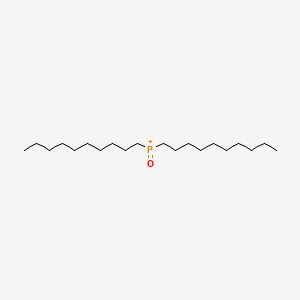

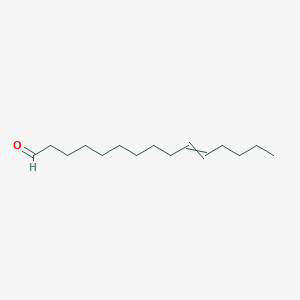
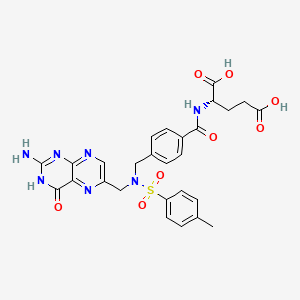
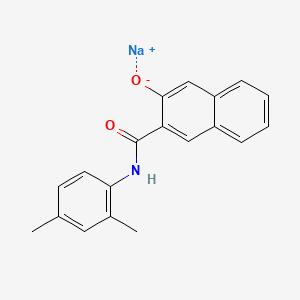
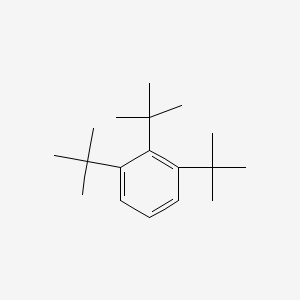
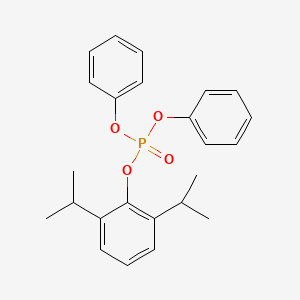
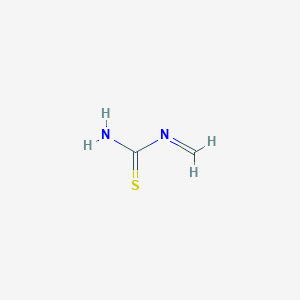
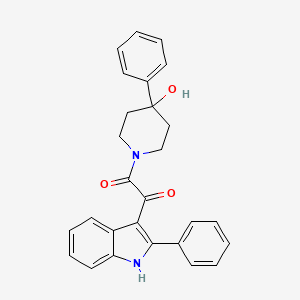
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)
